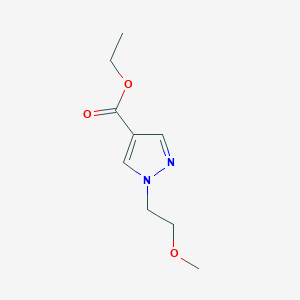

Fmoc-L-Cys-NH2

Übersicht

Beschreibung

Fmoc-L-Cys-NH2, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-cysteine amide, is a very acid labile resin, which enables the synthesis of peptide amides without the use of amide linkers . It is used in peptide synthesis and protein science .

Synthesis Analysis

The Fmoc group is widely used for N-protection of the α-amino group in Solid Phase Peptide Synthesis (SPPS). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Molecular Structure Analysis

The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .Chemical Reactions Analysis

Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a molecular weight of 342.40 g/mol . It is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Fmoc-L-Cys-NH2: spielt eine entscheidende Rolle bei der Synthese von Peptiden. Die Fmoc-Gruppe schützt die Aminosäure während des Kopplungsprozesses und stellt sicher, dass der Cysteinrest präzise ohne unerwünschte Nebenreaktionen eingebaut wird. Dies ist besonders wichtig für die Herstellung von Peptiden mit präzisen Disulfidbrücken, die für die korrekte Faltung und Funktion vieler biologisch aktiver Peptide unerlässlich sind .

Proteinsynthese

In der Proteinsynthese wird this compound verwendet, um Proteine posttranslational zu modifizieren. Dieses Verfahren ermöglicht die Einführung unnatürlicher Aminosäuren oder Sonden an bestimmten Stellen innerhalb eines Proteins, wodurch die Untersuchung von Proteinstruktur, -funktion und -interaktionen ermöglicht wird .

Peptid-/Proteinmarkierung

Die Thiolgruppe von Cystein ist eine übliche Stelle für die Markierung von Peptiden und Proteinen mit fluoreszierenden Markierungen oder anderen Sonden. This compound bietet eine geschützte Form von Cystein, die nach der Synthese des Peptids oder Proteins entschützt werden kann, wodurch eine ortsspezifische Markierung ermöglicht wird .

Entwicklung von Cystein-Schutzgruppen

Die Forschung an neuen Cystein-Schutzgruppen verwendet oft this compound. Diese Studien zielen darauf ab, die Stabilität und Selektivität von Schutzgruppen zu verbessern, was für die Synthese komplexer Peptide und Proteine mit mehreren Cysteinresten unerlässlich ist .

Säurelösung

Die Fmoc-Gruppe ist säurelabil, d. h. sie kann unter sauren Bedingungen entfernt werden. Die Untersuchung der Säurelösung verschiedener Schutzgruppen, einschließlich Fmoc, hilft Forschern zu verstehen, wie man sie am besten entfernt, ohne das Peptid oder Protein zu beschädigen .

Supramolekulare Chemie

This compound kann zur Herstellung supramolekularer Strukturen verwendet werden. Die Fmoc-Gruppe trägt durch π-Stacking-Wechselwirkungen zur Bildung dieser Strukturen bei, die für die Entwicklung von Nanomaterialien und -geräten unerlässlich sind .

Festphasen-Peptidsynthese (SPPS)

In der SPPS wird this compound verwendet, um den Cysteinrest an einem festen Träger zu schützen. Diese Technik wird häufig für die schnelle Synthese von Peptiden verwendet und kann für die Hochdurchsatzproduktion automatisiert werden .

Biokonjugationstechniken

This compound ist ein wichtiges Werkzeug in Biokonjugationsstrategien. Es ermöglicht die selektive Anbindung von Molekülen an Cysteinreste in Peptiden und Proteinen, was für die Herstellung von zielgerichteten Therapeutika und Diagnostika nützlich ist .

Wirkmechanismus

Target of Action

Fluorenylmethyloxycarbonyl-L-Cysteine-Amide (Fmoc-l-cys-nh2) is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in peptides and proteins, where it serves as a protecting group for the cysteine thiol group . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

Mode of Action

The Fmoc group in this compound acts as a protecting group for the cysteine thiol group during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The use of this compound in peptide synthesis impacts the biochemical pathways involved in protein synthesis and modification . By protecting the cysteine thiol group, it enables the synthesis of complex disulfide-rich peptides and facilitates the semisynthesis of proteins . This has broad implications for the study and manipulation of proteins, including the creation of novel proteins with desired properties.

Pharmacokinetics

Its use in peptide synthesis can influence the absorption, distribution, metabolism, and excretion (adme) properties of the resulting peptides or proteins .

Result of Action

The primary result of the action of this compound is the successful synthesis of complex peptides and proteins . By protecting the cysteine thiol group during synthesis, it allows for the creation of disulfide-rich peptides, which can have a variety of biological functions. Additionally, it facilitates the semisynthesis of proteins, enabling the study and manipulation of proteins in a controlled laboratory setting .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the Fmoc group is stable under harsh oxidative conditions but can be removed by exposure to 20% piperidine at pH 11 . Therefore, the efficacy and stability of this compound in peptide synthesis are highly dependent on the specific conditions under which the synthesis is carried out.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-l-cys-nh2 plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including those involved in the formation of disulfide bonds. The thiol group of cysteine is protected by the Fmoc group, preventing unwanted reactions during peptide synthesis. This protection is essential for the successful synthesis of peptides with multiple cysteine residues, as it allows for the selective formation of disulfide bonds. This compound interacts with enzymes such as peptide ligases and proteases, which facilitate the formation and cleavage of peptide bonds, respectively .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By protecting the thiol group of cysteine, this compound ensures the proper folding and stability of synthesized peptides and proteins. This protection is crucial for maintaining the structural integrity of peptides, which in turn influences cell signaling pathways, gene expression, and cellular metabolism. The presence of this compound in peptide synthesis can lead to the production of bioactive peptides that modulate various cellular functions, including cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection of the thiol group of cysteine. The Fmoc group is introduced to the cysteine residue via a reaction with fluorenylmethyloxycarbonyl chloride. This protection prevents the thiol group from participating in unwanted reactions during peptide synthesis. The Fmoc group can be removed by treatment with a base, such as piperidine, which restores the free thiol group of cysteine. This selective protection and deprotection mechanism allows for the controlled formation of disulfide bonds and the synthesis of complex peptides and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under acidic conditions but can be removed under basic conditions. This stability allows for the synthesis of peptides over extended periods without significant degradation of the protected cysteine residue. Prolonged exposure to basic conditions can lead to the removal of the Fmoc group and the subsequent exposure of the thiol group, which may result in unwanted reactions. Long-term studies have shown that this compound maintains its protective effects on cysteine residues, ensuring the stability and integrity of synthesized peptides .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it can lead to adverse effects, including toxicity and disruption of cellular functions. Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is important to carefully control the dosage of this compound in experimental settings to avoid potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The Fmoc group is introduced to the cysteine residue through a reaction with fluorenylmethyloxycarbonyl chloride, and it can be removed by treatment with a base, such as piperidine. This protection and deprotection mechanism allows for the controlled formation of disulfide bonds and the synthesis of complex peptides and proteins. The metabolic pathways involving this compound also include interactions with enzymes such as peptide ligases and proteases, which facilitate the formation and cleavage of peptide bonds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within cells is influenced by its interactions with these transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that this compound can be effectively transported to specific cellular compartments, where it exerts its protective effects on cysteine residues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct this compound to specific compartments or organelles within the cell, where it can exert its protective effects on cysteine residues. The localization of this compound within specific subcellular compartments is crucial for its role in peptide synthesis, as it ensures the proper folding and stability of synthesized peptides and proteins .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQILYKUOWQTEZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138925 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623177-62-8 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623177-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

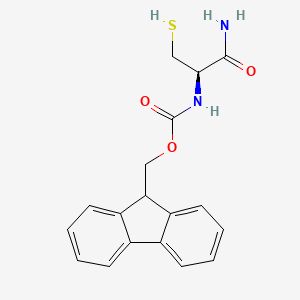

![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

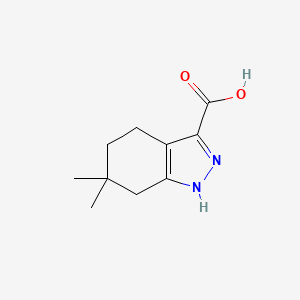

![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)

![9-Azabicyclo[3.3.1]non-9-yloxy](/img/structure/B1442692.png)

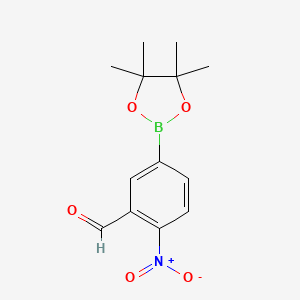

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)